N-(furan-3-ylmethyl)-2-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-3-ylmethyl)-2-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acetamide is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-2-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-3-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.
Formation of the thiophen-2-yl intermediate: Thiophene can be functionalized using electrophilic substitution reactions.
Coupling of intermediates: The furan-3-ylmethyl and thiophen-2-yl intermediates are then coupled using a condensation reaction with acetamide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-2-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the compound, potentially leading to the opening of the heterocyclic rings.
Substitution: Substituted derivatives with various functional groups attached to the furan and thiophene rings.
Scientific Research Applications
N-(furan-3-ylmethyl)-2-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-2-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acetamide
- N-(furan-3-ylmethyl)-2-(thiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- N-(furan-3-ylmethyl)-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide
Uniqueness
N-(furan-3-ylmethyl)-2-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and biological activity. The presence of both furan and thiophene rings in the same molecule allows for a diverse range of interactions and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-thiophen-2-yl-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c18-16(9-14-3-1-7-20-14)17(10-13-5-6-19-12-13)11-15-4-2-8-21-15/h1-8,12H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXGEZQKNLSEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.